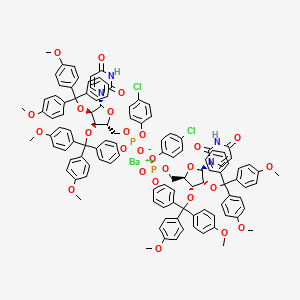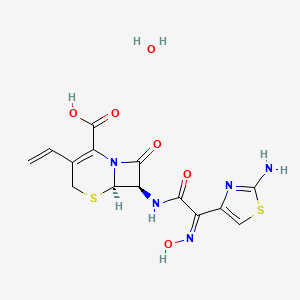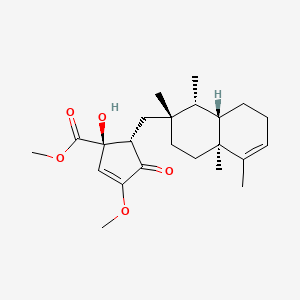
2,2',4,4',6,6'-六溴联苯醚
描述
2,2’,4,4’,6,6’-Hexabromodiphenyl Ether is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It is also a hepatotoxic compound that is sometimes found in food and meats, posing a significant risk to humans (especially during pregnancy) and/or animals that consume it .
Synthesis Analysis
Polybrominated diphenyl ethers (PBDEs) are a class of synthetic chemicals first produced commercially in the 1970s . They are added to products such as foam padding, textiles, or plastics to retard combustion . PBDEs are not chemically bound to the flame-retarded material, they can enter the environment from volatilization, leaching, or degradation of PBDE-containing products .Molecular Structure Analysis
The molecular formula of 2,2’,4,4’,6,6’-Hexabromodiphenyl Ether is C12H4Br6O . For more detailed structural information, you may refer to chemical databases or resources.Chemical Reactions Analysis
As a flame retardant, 2,2’,4,4’,6,6’-Hexabromodiphenyl Ether is added to various materials to inhibit their combustion. When thermally decomposed, PBDEs can produce polybrominated dibenzo-p-dioxins and dibenzofurans .科学研究应用
Environmental Monitoring
2,2’,4,4’,6,6’-Hexabromodiphenyl ether: is utilized in environmental monitoring due to its persistence and bioaccumulative nature. It serves as an indicator for the presence of polybrominated diphenyl ethers (PBDEs) in ecosystems. Researchers analyze its concentration in soil, water, and biota to assess environmental contamination levels and study the patterns of PBDE distribution .
Toxicology Studies
This compound is a subject of toxicological studies to understand its impact on human health and wildlife. Due to its hepatotoxic properties, it’s often used to study liver toxicity mechanisms in mammals. Research on its potential to cause developmental neurotoxicity is also significant, especially in the context of human-induced pluripotent stem cell-derived neurons .
Flame Retardant Analysis
BDE-155 is a flame retardant, and its analysis is crucial in the study of fire-resistant materials. Scientists investigate its effectiveness, durability, and safety in various materials, including plastics, textiles, and electronics. This research helps in developing safer and more efficient flame retardants .
Food Safety
The presence of 2,2’,4,4’,6,6’-Hexabromodiphenyl ether in food and meats poses significant risks, particularly during pregnancy. Research in this field focuses on detecting and quantifying its levels in consumables to ensure food safety and mitigate health risks to humans and animals .
Material Science
In material science, BDE-155 is studied for its properties when added to polymers, sealants, adhesives, and coatings. Its role in enhancing material properties like flame resistance and durability is of particular interest to researchers aiming to improve product safety standards .
Regulatory Compliance
Scientific research into 2,2’,4,4’,6,6’-Hexabromodiphenyl ether also involves understanding its regulatory status. Studies focus on its environmental persistence, potential health risks, and global regulatory framework to inform policy-making and ensure compliance with international safety standards .
Alternative Flame Retardants
Given the health and environmental concerns associated with BDE-155, there is ongoing research into alternative flame retardants. This research aims to find safer, less persistent, and less bioaccumulative compounds that can replace BDE-155 in various applications .
Risk Assessment and Management
Finally, 2,2’,4,4’,6,6’-Hexabromodiphenyl ether is central to risk assessment and management studies. Researchers evaluate the risks associated with its use and develop strategies to manage its production, use, and disposal to minimize its impact on health and the environment .
作用机制
Target of Action
2,2’,4,4’,6,6’-Hexabromodiphenyl ether, also known as BDE-153, is a polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant It is known to pose a significant risk to humans and animals that consume it .
Mode of Action
It is known to be hepatotoxic , indicating that it may interact with liver cells and potentially disrupt their normal function.
Biochemical Pathways
Given its hepatotoxic nature , it can be inferred that it may interfere with the normal biochemical processes within the liver.
Pharmacokinetics
It is known to be found in food and meats , suggesting that it can be absorbed into the body through ingestion
Result of Action
Its hepatotoxic nature suggests that it may cause damage to liver cells.
Action Environment
It is known to be used as a flame retardant , suggesting that it may be stable under high-temperature conditions.
安全和危害
属性
IUPAC Name |
1,3,5-tribromo-2-(2,4,6-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSCBOSGEKXXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873929 | |
| Record name | 2,2',4,4',6,6'-Hexabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,4',6,6'-Hexabromodiphenyl ether | |
CAS RN |
35854-94-5 | |
| Record name | Hexabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35854-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexabromodiphenyl ether 155 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4',6,6'-Hexabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',6,6'-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHX8C02S2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)



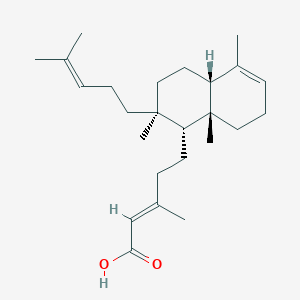
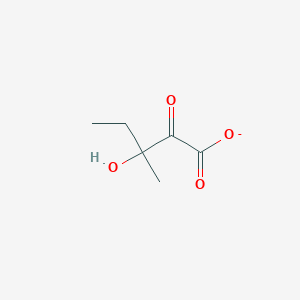
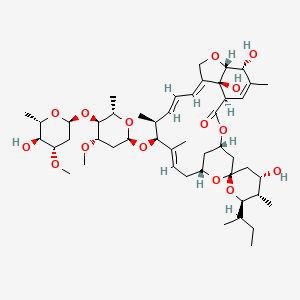

![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)
